D1/D5 Receptor Binding Affinity and Selectivity Over D2-Like Receptors: Ecopipam vs. SCH 23390 and Haloperidol
Ecopipam (SCH 39166) binds to the human cloned D1 receptor with Ki = 1.2 nM and to the D5 receptor with Ki = 2.0 nM, demonstrating sub-nanomolar to low-nanomolar affinity for the D1-like receptor family . Critically, its affinity for D2-like receptors is substantially lower: Ki = 980 nM at D2 (817-fold selectivity vs. D1) and Ki = 5520 nM at D4 (4600-fold selectivity vs. D1) . This selectivity profile is confirmed independently by competition binding at the five cloned human dopamine receptor subtypes, where SCH 39166 exhibits saturable, high-affinity binding exclusively to D1 and D5, with low affinity for D2, D3, and D4 [1]. In contrast, the benchmark D1 antagonist SCH 23390 displays Ki values of 0.2 nM (D1), 0.3 nM (D5), but also 1100 nM (D2) and 800 nM (D3), yielding a D1/D2 selectivity ratio of ~5500-fold that is numerically larger but confounded by substantial serotonergic off-target activity (see Evidence Item 2) . Haloperidol, the classical D2 antagonist comparator, shows the inverse profile—high affinity at D2-like receptors with low affinity at D1-like receptors—confirming the D1/D5 selectivity of Ecopipam [1]. In vivo, the functional selectivity of Ecopipam is demonstrated by its ED50 of 0.016 mg/kg s.c. for inhibition of in vivo [¹²⁵I]SCH 38840 binding to striatal D1 receptors in rats [2].
| Evidence Dimension | D1 receptor binding affinity (Ki) and D1/D2 selectivity ratio |
|---|---|
| Target Compound Data | Ki D1 = 1.2 nM; Ki D5 = 2.0 nM; Ki D2 = 980 nM; Ki D4 = 5,520 nM; D1/D2 selectivity ratio = ~817-fold |
| Comparator Or Baseline | SCH 23390: Ki D1 = 0.2 nM; Ki D5 = 0.3 nM; Ki D2 = 1,100 nM; Ki D3 = 800 nM (Abcam product data). Haloperidol: high affinity for D2-like, low affinity for D1-like receptors (Tice et al. 1994). |
| Quantified Difference | Ecopipam D1/D2 selectivity ~817-fold; SCH 23390 D1/D2 selectivity ~5500-fold. However, Ecopipam avoids SCH 23390's high-affinity 5-HT2/5-HT1C binding (see Evidence Item 2), offering a functionally cleaner D1/D5 pharmacological tool. |
| Conditions | Competition binding assays at human cloned D1-D5 receptors expressed in LTK cells (Tice et al. 1994); rat striatal homogenate binding with [³H]SCH 23390 or [³H]spiperone (Chipkin et al. 1988). |
Why This Matters
For researchers requiring selective pharmacological blockade of D1/D5 receptors without concomitant D2-like or serotonergic engagement, Ecopipam provides a >800-fold window over D2 and >4600-fold over D4, enabling cleaner dissection of D1-mediated signaling in neuropharmacology experiments.
- [1] Tice MAB, Hashemi T, Taylor LA, Duffy RA, McQuade RD. Characterization of the binding of SCH 39166 to the five cloned dopamine receptor subtypes. Pharmacol Biochem Behav. 1994;49(3):567-571. View Source
- [2] McQuade RD, Duffy RA, Coffin VL, Barnett A. In vivo binding of SCH 39166: a D-1 selective antagonist. J Pharmacol Exp Ther. 1991;257(1):42-49. View Source
